molecular formula C8H5BrO3 B1283187 5-bromo-3-hydroxy-3H-isobenzofuran-1-one CAS No. 102126-71-6

5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Cat. No. B1283187
CAS RN: 102126-71-6
M. Wt: 229.03 g/mol
InChI Key: HJPAMEIHXKSDRO-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a heterocyclic compound . It has a molecular weight of 229.03 and its IUPAC name is 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one . The compound has been used as a starting material for the synthesis of citalopram .


Synthesis Analysis

The compound has been synthesized through a bromination reaction of carboxamide . The exact configuration of the product was determined by X-ray analysis . The compound was diazotized with NaNO2 and concentrated HCl to yield the diazonium salt .


Molecular Structure Analysis

The compound has a linear formula of C8H5BrO3 . It crystallizes with two almost identical molecules in the asymmetric unit . In each molecule, all non-H atoms are coplanar .


Chemical Reactions Analysis

The compound undergoes a bromination reaction to yield a rearrangement product . The reaction mechanism for the rearrangement product has been proposed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.03 . Its IUPAC name is 5-bromo-3-hydroxy-2-benzofuran-1(3H)-one . The compound is a heterocyclic compound .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research as a precursor for the synthesis of various drugs. Its derivative, citalopram, is a well-known antidepressant . The bromine atom present in the compound allows for further functionalization, making it a versatile building block in medicinal chemistry.

Mechanism of Action

Mode of Action

It is known that the bromination of cyclohexane-1-carboxamide in ch 2 cl 2 yields a very interesting sole product . This suggests that the compound may interact with its targets through a bromination mechanism, but further studies are needed to confirm this hypothesis and elucidate the resulting changes.

properties

IUPAC Name

5-bromo-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPAMEIHXKSDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557783
Record name 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102126-71-6
Record name 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of EXAMPLE 1A (5 g, 17.1 mmol) in water (40 mL) was added powdered potassium hydroxide (1.92 g, 34.3 mmol), and the mixture was refluxed for 1 hour. After cooling, potassium bisulfate (2 g) was added, and the mixture extracted with ethyl acetate (150 mL). The organics were concentrated on a rotary evaporator and dried under vacuum to yield the title compound. MS (ESI) m/z 230 (M+H)+.
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5 g
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40 mL
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1.92 g
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2 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 13.3 gm 5-bromophthalide and 12.7 gm N-bromosuccinimide in 480 ml carbon tetrachloride was irradiated with a tungsten floor lamp and refluxed for 3 hours. The reaction was followed by NMR. The succinimide was filtered off and the cake washed with carbon tetrachloride. The solvent was removed in vacuo leaving a residue of 19.2 gm, to which was added 100 ml water. This mixture was refluxed with stirring for 4 hours, then the mixture was cooled and the product filtered off, washed neutral with water and dried. Wt=9.9 gm.
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13.3 g
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12.7 g
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480 mL
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100 mL
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